

O-Desethyl Resiquimod: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	O-Desethyl Resiquimod-d6	
Cat. No.:	B15557520	Get Quote

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Abstract

O-Desethyl Resiquimod, a derivative of the potent immune-modulating compound Resiquimod (R848), is an imidazoquinoline compound recognized for its activity as a Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonist.[1] While specific experimental data for O-Desethyl Resiquimod is limited in publicly available literature, this guide provides a comprehensive overview of its known physicochemical properties, its presumed signaling pathway, and general experimental protocols relevant to its characterization. To offer a valuable comparative context, data for the parent compound, Resiquimod, is also included.[1] This document serves as a foundational resource for professionals engaged in the research and development of novel immunomodulatory agents.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[1]

O-Desethyl Resiquimod

Specific experimental values for several key physicochemical properties of O-Desethyl Resiguimod, such as melting point, boiling point, and solubility, are not readily available in



published literature.[1] The table below summarizes the currently known identifiers for this compound.

Property	Value	Source
IUPAC Name	1-[4-amino-2- (hydroxymethyl)-1H- imidazo[4,5-c]quinolin-1-yl]-2- methylpropan-2-ol	[1][2]
Chemical Formula	C15H18N4O2	[1]
Molecular Weight	286.33 g/mol	[1][2]
CAS Number	144875-23-0	[1]

Resiquimod (R848) - A Comparative Reference

To provide a frame of reference, the following table details the physicochemical properties of the well-characterized parent compound, Resiquimod.[1]

Property	Value	Source
IUPAC Name	1-[4-amino-2- (ethoxymethyl)imidazo[4,5- c]quinolin-1-yl]-2- methylpropan-2-ol	[3][4]
Chemical Formula	C17H22N4O2	[3][4]
Molecular Weight	314.38 g/mol	[3][4]
Melting Point	193 °C	
Solubility	Soluble in DMSO (at 30 mg/ml) and ethanol (at 15 mg/ml with slight warming).[5] Sparingly soluble in aqueous buffers.[6]	
LogP	2.15	



Signaling Pathway

O-Desethyl Resiquimod is presumed to exert its immunostimulatory effects by acting as an agonist at TLR7 and TLR8, which are located in the endosomal compartments of immune cells such as dendritic cells (DCs), macrophages, and B cells.[7][8] Upon binding, TLR7 and TLR8 are thought to recruit the adaptor protein MyD88, initiating a downstream signaling cascade that involves IRAK kinases and TRAF6.[7] This ultimately leads to the activation of transcription factors like NF-kB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons.[7][9]



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Caption: Presumed signaling pathway of O-Desethyl Resiguimod via TLR7/8.

Experimental Protocols

While specific, validated protocols for O-Desethyl Resiquimod are not widely published, standard methodologies for characterizing small organic molecules and imidazoquinoline-based TLR agonists are applicable.

Physicochemical Property Determination

The melting point is a crucial indicator of purity.[1]

 Apparatus: Capillary tube, thermometer, and a heating apparatus (e.g., Thiele tube or digital melting point apparatus).



- Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube.
- Method: The capillary tube is heated slowly (1-2°C per minute) in a heating medium.
- Data Collection: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.[1]

This method determines the saturation concentration of the compound in a given solvent.[1]

- Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a flask.
- Equilibration: The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The mixture is allowed to stand or is centrifuged to separate the undissolved solid.
- Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.[1]

The pKa provides insight into the ionization state of the compound at different pH values.[1]

- Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
- Titration: The solution is titrated with a standardized solution of a strong acid or base.
- Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode.
- Data Analysis: The pKa is determined from the titration curve, corresponding to the pH at the half-equivalence point.[1]

LogP is a measure of a compound's lipophilicity.[1]

• Phase Preparation: n-Octanol and water are pre-saturated with each other.



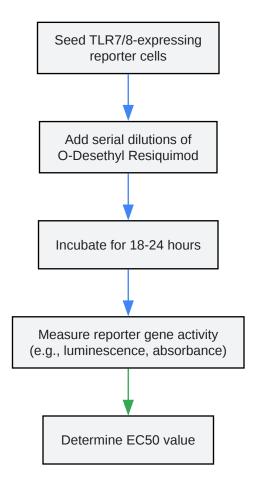
- Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken until equilibrium is reached.
- Phase Separation: The two phases are separated.
- Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
- Calculation: LogP is the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[1]

Biological Activity Assays

This assay determines the potency and selectivity of a compound for TLR7 and TLR8.[7]

- Cell Lines: HEK-293 cells stably transfected with human or murine TLR7 or TLR8 and an NF-kB-inducible reporter gene (e.g., SEAP or luciferase) are commonly used.
- Cell Culture and Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound. A known TLR7/8 agonist like Resiquimod is used as a positive control.
- Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.
- Detection: The reporter gene product is quantified using a colorimetric or luminogenic substrate, and the EC50 value is determined.[7]





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Caption: General workflow for a TLR reporter gene assay.

This functional assay measures the induction of key cytokines following TLR activation.[7]

- Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
- Cell Culture and Treatment: PBMCs are cultured and treated with various concentrations of the test compound.
- Incubation: Cells are incubated for 24-48 hours.
- Analysis: The cell culture supernatant is collected, and the concentration of cytokines (e.g., IFN- α , TNF- α , IL-6) is quantified using ELISA or a multiplex immunoassay.[10]



Conclusion

O-Desethyl Resiquimod is an important molecule in the field of immunology, with a presumed mechanism of action that makes it a subject of interest for therapeutic development. While a complete physicochemical profile is not yet publicly available, the data from its parent compound, Resiquimod, offers valuable insights for researchers. The anticipated mechanism of action via the MyD88-dependent signaling pathway provides a clear framework for further biological investigation. The standardized experimental protocols outlined in this guide can be readily adapted for the comprehensive characterization of O-Desethyl Resiquimod and other novel immunomodulatory compounds.

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